molecular formula C26H24N2 B11528699 4-(8-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)-N-[(E)-phenylmethylidene]aniline

4-(8-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)-N-[(E)-phenylmethylidene]aniline

Cat. No.: B11528699
M. Wt: 364.5 g/mol
InChI Key: QLXPYLKCHCENEO-UHFFFAOYSA-N
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Description

(E)-N-(4-{8-METHYL-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLIN-4-YL}PHENYL)-1-PHENYLMETHANIMINE is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by its intricate molecular structure, which includes a cyclopenta[c]quinoline core, a phenyl group, and a methanimine moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential utility in research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(4-{8-METHYL-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLIN-4-YL}PHENYL)-1-PHENYLMETHANIMINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Cyclopenta[c]quinoline Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the cyclopenta[c]quinoline structure.

    Introduction of the Phenyl Group: The phenyl group is introduced through electrophilic aromatic substitution reactions, often using reagents such as phenyl halides and catalysts like aluminum chloride.

    Formation of the Methanimine Moiety: The final step involves the condensation of an amine with a carbonyl compound to form the methanimine group. This reaction is typically carried out under mild conditions to avoid decomposition of the product.

Industrial Production Methods

Industrial production of (E)-N-(4-{8-METHYL-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLIN-4-YL}PHENYL)-1-PHENYLMETHANIMINE may involve optimized versions of the laboratory synthesis methods. Large-scale production often requires the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(4-{8-METHYL-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLIN-4-YL}PHENYL)-1-PHENYLMETHANIMINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the methanimine group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Phenyl halides with aluminum chloride as a catalyst.

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: Amino derivatives.

    Substitution: Functionalized phenyl and quinoline compounds.

Scientific Research Applications

(E)-N-(4-{8-METHYL-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLIN-4-YL}PHENYL)-1-PHENYLMETHANIMINE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-N-(4-{8-METHYL-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLIN-4-YL}PHENYL)-1-PHENYLMETHANIMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

(E)-N-(4-{8-METHYL-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLIN-4-YL}PHENYL)-1-PHENYLMETHANIMINE can be compared with other similar compounds, such as:

    Quinoline Derivatives: These compounds share the quinoline core and exhibit similar chemical reactivity.

    Phenylmethanimine Compounds: These compounds contain the methanimine group and are used in similar synthetic applications.

The uniqueness of (E)-N-(4-{8-METHYL-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLIN-4-YL}PHENYL)-1-PHENYLMETHANIMINE lies in its combined structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C26H24N2

Molecular Weight

364.5 g/mol

IUPAC Name

N-[4-(8-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)phenyl]-1-phenylmethanimine

InChI

InChI=1S/C26H24N2/c1-18-10-15-25-24(16-18)22-8-5-9-23(22)26(28-25)20-11-13-21(14-12-20)27-17-19-6-3-2-4-7-19/h2-8,10-17,22-23,26,28H,9H2,1H3

InChI Key

QLXPYLKCHCENEO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC(C3C2C=CC3)C4=CC=C(C=C4)N=CC5=CC=CC=C5

Origin of Product

United States

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